![molecular formula C10H6ClF3N2S B1383002 5-Chlor-3-{[2-(Trifluormethyl)phenyl]methyl}-1,2,4-thiadiazol CAS No. 1338218-70-4](/img/structure/B1383002.png)
5-Chlor-3-{[2-(Trifluormethyl)phenyl]methyl}-1,2,4-thiadiazol
Übersicht
Beschreibung
5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C10H6ClF3N2S and its molecular weight is 278.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin
Die Trifluormethylgruppe in Verbindungen wie 5-Chlor-3-{[2-(Trifluormethyl)phenyl]methyl}-1,2,4-thiadiazol wurde mit zahlreichen pharmakologischen Aktivitäten in Verbindung gebracht. Diese Gruppe ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten und trägt zu ihrer Wirksamkeit gegen verschiedene Krankheiten und Störungen bei . Das Vorhandensein des 1,2,4-Thiadiazol-Moleküls kann ebenfalls entscheidend sein, da es sich gezeigt hat, dass es eine Rolle bei der zytotoxischen Aktivität bestimmter Derivate spielt, die in der Krebstherapie genutzt werden könnten .
Landwirtschaft
Im landwirtschaftlichen Sektor sind Derivate von Thiadiazol, die die Trifluormethylgruppe enthalten, für ihre überlegenen Schädlingsbekämpfungseigenschaften bekannt. Sie werden oft im Vergleich zu traditionellen phenylhaltigen Insektiziden günstiger bewertet, was darauf hindeutet, dass this compound als potenter agrochemischer Wirkstoff dienen könnte .
Materialwissenschaft
Die einzigartigen Eigenschaften der Trifluormethylgruppe und des Thiadiazolrings machen diese Verbindung zu einem Kandidaten für materialwissenschaftliche Anwendungen. Sie könnte möglicherweise bei der Synthese neuartiger Materialien mit spezifischen elektronischen oder photonischen Eigenschaften verwendet werden, da die Trifluormethylgruppe elektronenziehende Eigenschaften aufweist .
Umweltwissenschaften
Verbindungen mit der Trifluormethylgruppe haben eine höhere fungizide Aktivität als andere Derivate gezeigt. Dies deutet darauf hin, dass this compound in den Umweltwissenschaften als Baustein für die Synthese wirksamerer Fungizide verwendet werden könnte .
Analytische Chemie
In der analytischen Chemie könnte die strukturelle Spezifität von this compound bei der Entwicklung neuer analytischer Reagenzien oder Sonden genutzt werden. Seine eindeutige chemische Signatur ermöglicht eine präzise Detektion und Quantifizierung in komplexen Gemischen .
Biochemie
Das bioaktive Potenzial der Verbindung, das auf das Vorhandensein der Trifluormethylgruppe und des Thiadiazolrings zurückzuführen ist, könnte in der Biochemie für die Entwicklung neuer biochemischer Sonden oder als strukturelles Motiv bei der Gestaltung von Biomolekülen mit spezifischen Funktionen untersucht werden .
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group attached to a phenyl ring have been shown to exhibit improved drug potency toward certain enzymes .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole” might affect. Compounds with similar structures have been involved in a variety of biochemical pathways, depending on their specific targets .
Eigenschaften
IUPAC Name |
5-chloro-3-[[2-(trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2S/c11-9-15-8(16-17-9)5-6-3-1-2-4-7(6)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQRESQLSSOFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NSC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


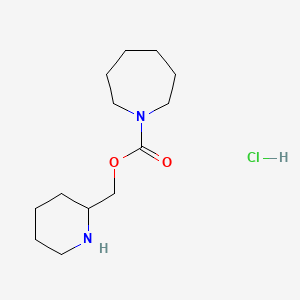
![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)
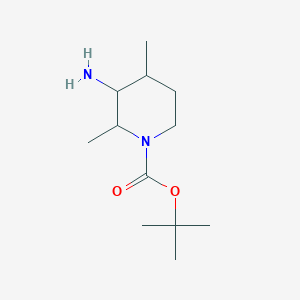
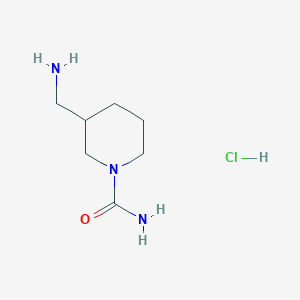


![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)
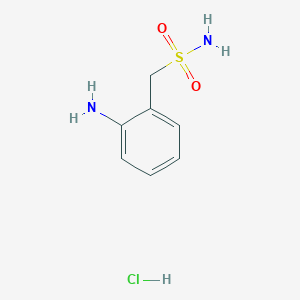
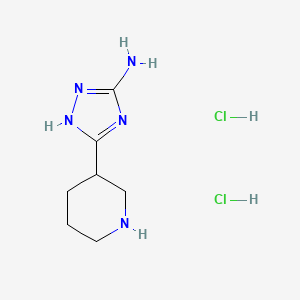


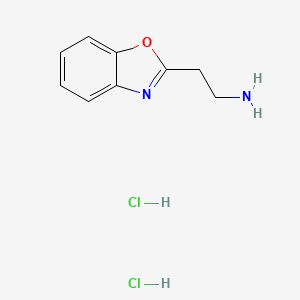
![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1382939.png)

